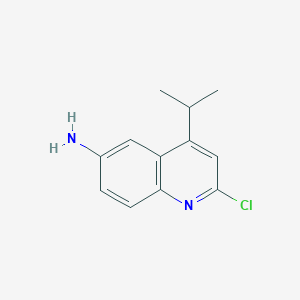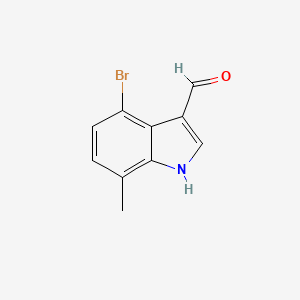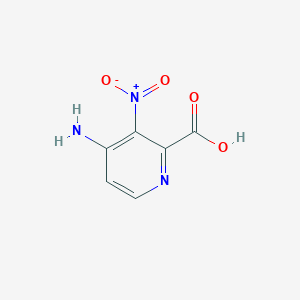![molecular formula C17H19NO7 B13678329 4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate](/img/structure/B13678329.png)
4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate is a complex organic compound with a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate involves multiple steps. One common method includes the reaction of a precursor compound with dichloromethane and sulfuric acid, followed by separation and purification processes . The reaction conditions typically involve room temperature stirring and subsequent recrystallization from isopropanol to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their biological activities, including enzyme inhibition and cytotoxicity.
作用機序
The mechanism of action of 4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit DNA topoisomerase I, leading to DNA damage and cell death . This mechanism is particularly relevant in the context of anticancer research.
類似化合物との比較
Similar Compounds
Camptothecin: A natural alkaloid with a similar mechanism of action as a DNA topoisomerase I inhibitor.
Irinotecan: A derivative of camptothecin used as an anticancer drug.
Uniqueness
4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2’-[1,3]dioxolan]-4-YL acetate is unique due to its spiro structure, which imparts distinct chemical properties and biological activities compared to other similar compounds .
特性
分子式 |
C17H19NO7 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC名 |
(4'-ethyl-3',10'-dioxospiro[1,3-dioxolane-2,6'-7,8-dihydro-1H-pyrano[3,4-f]indolizine]-4'-yl) acetate |
InChI |
InChI=1S/C17H19NO7/c1-3-16(25-10(2)19)12-8-13-17(23-6-7-24-17)4-5-18(13)14(20)11(12)9-22-15(16)21/h8H,3-7,9H2,1-2H3 |
InChIキー |
ZHMUALLEENJUCS-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)




![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)

![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)
![2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678288.png)

![2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678303.png)


